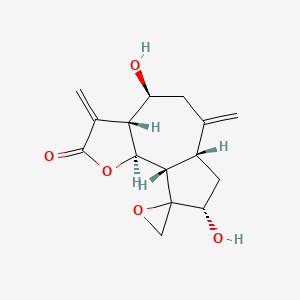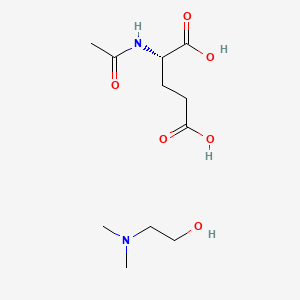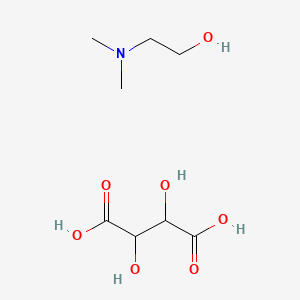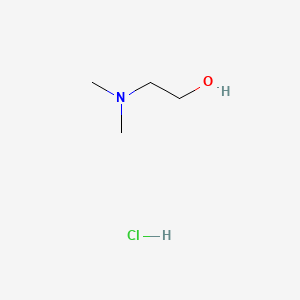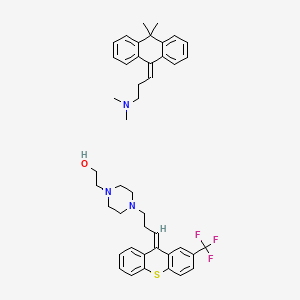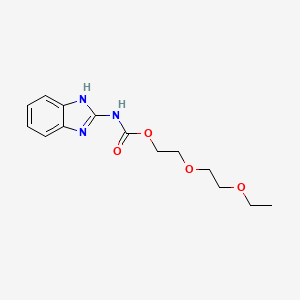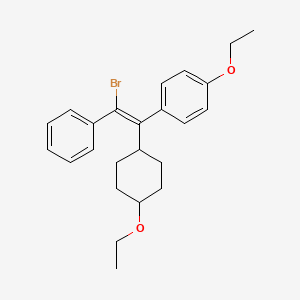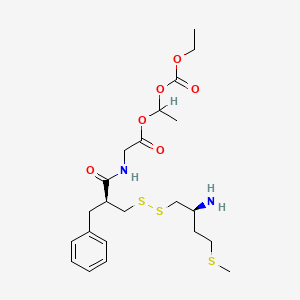
1,10-Diyododecano
Descripción general
Descripción
1,10-Diiododecane is an organic compound that belongs to the class of iodoalkanes . It is also known by its chemical formula C10H20I2 . This compound is primarily used in organic synthesis, especially in the production of fine chemicals and pharmaceuticals . It serves as an important building block in the synthesis of various organic compounds due to its unique chemical properties .
Synthesis Analysis
1,10-Diiododecane is used as an alkylating agent in the synthesis of symmetrical and unsymmetrical bis-cryptophanes . It is also used as a crosslinking reagent for tetrabutylammonium polygalacturonic acid . Additionally, it is used to produce decane at a temperature of 20°C .
Molecular Structure Analysis
The molecular formula of 1,10-Diiododecane is C10H20I2 . Its average mass is 394.075 Da and its monoisotopic mass is 393.965424 Da .
Physical And Chemical Properties Analysis
1,10-Diiododecane has a density of 1.7±0.1 g/cm3 . Its boiling point is 349.7±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.1±3.0 kJ/mol . The flash point is 146.7±14.5 °C . The index of refraction is 1.556 . The molar refractivity is 74.3±0.3 cm3 . It has 0 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .
Aplicaciones Científicas De Investigación
Agente Alquilante en Síntesis
1,10-Diyododecano se utiliza como agente alquilante en la síntesis de bis-criptofanos simétricos y asimétricos. Estos criptofanos son moléculas con forma de jaula que tienen aplicaciones potenciales en la química huésped-huésped, donde pueden encapsular moléculas más pequeñas dentro de su estructura .
Reactivo de entrecruzamiento
Sirve como reactivo de entrecruzamiento para ácido poligalacturónico de tetrabutilamonio. El entrecruzamiento mejora las propiedades de los polímeros, como el aumento de la viscosidad o la mejora de la elasticidad, lo que puede ser beneficioso en diversas aplicaciones industriales y de investigación .
Producción de Decano
Este compuesto también se utiliza en la producción de decano, que es un hidrocarburo alcano con usos potenciales como solvente o en procesos de síntesis orgánica .
Safety and Hazards
1,10-Diiododecane may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
The 1,10-Diiododecane market is experiencing steady growth, and this trend is expected to continue in the future . The market is driven by the increasing demand for fine chemicals and pharmaceuticals across the globe . As there is a growing focus on research and development activities in the pharmaceutical industry, the demand for 1,10-Diiododecane is likely to increase . Moreover, the compound finds application in pesticide production and has shown promising results in agrochemical research . This is further boosting the demand for 1,10-Diiododecane in the market . Additionally, the compound is used in the industrial sector for surface modification and polymer synthesis, which contributes to the overall market growth . The forecasted period expects a Compound Annual Growth Rate (CAGR) of % for the 1,10-Diiododecane market .
Mecanismo De Acción
Target of Action
1,10-Diiododecane is primarily used as an alkylating agent in the synthesis of symmetrical and unsymmetrical bis-cryptophanes . It acts on the cryptophane molecules, which are the primary targets. Cryptophanes are a class of organic compounds whose structure involves a pair of linked cyclophane rings. They are known for their ability to encapsulate small molecules, making them useful in a variety of applications, including gas storage and separation, and drug delivery .
Mode of Action
The compound interacts with its targets through alkylation, a process in which an alkyl group is transferred from one molecule to another. In the case of 1,10-Diiododecane, it provides the alkyl group for the formation of symmetrical and unsymmetrical bis-cryptophanes . This results in the modification of the cryptophane molecules, enhancing their encapsulation properties .
Biochemical Pathways
Its role as an alkylating agent suggests that it may influence pathways involving the formation and breakdown of cryptophane structures . The downstream effects of these pathways could include changes in the physical and chemical properties of the cryptophanes, potentially enhancing their performance in their respective applications .
Pharmacokinetics
Given its use as a laboratory reagent, it’s likely that its bioavailability is low . As an alkylating agent, it’s primarily used in controlled environments for specific chemical reactions, rather than being absorbed and distributed in a biological system .
Result of Action
The molecular and cellular effects of 1,10-Diiododecane’s action primarily involve the formation of symmetrical and unsymmetrical bis-cryptophanes . These modified cryptophanes can encapsulate small molecules more effectively, which can be useful in various applications, including gas storage and separation, and drug delivery .
Action Environment
The action, efficacy, and stability of 1,10-Diiododecane can be influenced by various environmental factors. For instance, the efficiency of the alkylation process can be affected by the presence of other substances, temperature, and pH . Moreover, the compound’s stability may be compromised under certain conditions, such as exposure to light or heat .
Análisis Bioquímico
Biochemical Properties
It is known to be used as an alkylating agent, suggesting it may interact with biomolecules through alkylation . Specific enzymes, proteins, or other biomolecules that 1,10-Diiododecane interacts with are not currently known.
Cellular Effects
Given its role as an alkylating agent, it may influence cell function by modifying the structure of biomolecules . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently known.
Molecular Mechanism
As an alkylating agent, it likely exerts its effects at the molecular level by adding alkyl groups to other molecules . This could potentially lead to changes in gene expression or enzyme activity, but specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been documented.
Transport and Distribution
The transport and distribution of 1,10-Diiododecane within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, are not currently known .
Propiedades
IUPAC Name |
1,10-diiododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20I2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJCTZAIDVFHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCI)CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066035 | |
| Record name | Decane, 1,10-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16355-92-3 | |
| Record name | 1,10-Diiododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16355-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1,10-diiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1,10-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decane, 1,10-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,10-diiododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






